molecular formula C19H21N5O3S B2806808 6-phenyl-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380190-78-1

6-phenyl-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2806808
CAS No.: 2380190-78-1
M. Wt: 399.47
InChI Key: CZUVHQUFLCBPMW-UHFFFAOYSA-N
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Description

6-phenyl-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a molecular formula of C19H21N5O3S and a molecular weight of 399.47 This compound is characterized by its unique structure, which includes a pyridazinone core, a phenyl group, and a sulfonylazetidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl group or the pyrazole ring.

    Reduction: Reduction reactions may target the pyridazinone core or the sulfonyl group.

    Substitution: Substitution reactions can occur at multiple sites, including the phenyl group, the pyrazole ring, and the azetidinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the phenyl group may yield phenolic derivatives, while reduction of the pyridazinone core may produce dihydropyridazinone derivatives.

Scientific Research Applications

6-phenyl-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: The compound can be used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition and receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features

Mechanism of Action

The mechanism of action of 6-phenyl-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the pyridazinone core and the sulfonylazetidinyl group, may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-phenyl-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one include:

    6-Phenylpyridazin-3-one: Lacks the sulfonylazetidinyl substituent.

    2-[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one: Lacks the phenyl group.

    6-Phenyl-2-[1-(1,3,5-trimethylpyrazol-4-yl)azetidin-3-yl]pyridazin-3-one: Lacks the sulfonyl group

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. The presence of the sulfonylazetidinyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.

Properties

IUPAC Name

6-phenyl-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-13-19(14(2)22(3)20-13)28(26,27)23-11-16(12-23)24-18(25)10-9-17(21-24)15-7-5-4-6-8-15/h4-10,16H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUVHQUFLCBPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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